An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 5-Phenoxyisobenzofuran-1,3-dione: Properties, Synthesis, and Applications
Section 1: Introduction and Strategic Importance
5-Phenoxyisobenzofuran-1,3-dione, also known as 4-Phenoxyphthalic Anhydride, is an aromatic ether anhydride of significant interest in the fields of medicinal chemistry and materials science. Its molecular structure, which combines a reactive phthalic anhydride core with a phenoxy ether linkage, makes it a versatile and valuable chemical intermediate.
Key Identifiers:
-
IUPAC Name: 5-phenoxyisobenzofuran-1,3-dione
-
Synonyms: 4-Phenoxyphthalic anhydride, 5-Phenoxy-2-benzofuran-1,3-dione[1]
-
CAS Number: 21345-01-7[1]
-
Molecular Formula: C₁₄H₈O₄[1]
-
Molecular Weight: 240.21 g/mol [1]
The primary utility of this compound lies in its highly reactive anhydride group. This functionality allows for facile reactions with nucleophiles such as amines and alcohols to form amides and esters, respectively. This reactivity is a cornerstone of its application as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] For drug development professionals, understanding the nuanced chemical properties of this intermediate is critical for optimizing reaction pathways and ensuring the purity and yield of the final product. This guide provides a comprehensive overview of its synthesis, properties, and core applications from a field-proven perspective.
Section 2: Synthesis and Manufacturing Pathways
The most prevalent and industrially viable method for synthesizing 5-Phenoxyisobenzofuran-1,3-dione is through a nucleophilic aromatic substitution (SNAᵣ) reaction. This pathway offers high yields and good regioselectivity.
The core transformation involves the displacement of a leaving group on a phthalic anhydride ring by a phenoxide salt. A common approach utilizes a fluorinated phthalic anhydride, as fluorine is an excellent leaving group in SNAᵣ reactions, activated by the electron-withdrawing anhydride functionality.
A representative synthesis is the reaction of 4-fluorophthalic anhydride with a phenol in the presence of a suitable base and a polar, aprotic solvent.[3]
Causality Behind Experimental Choices:
-
Solvent: A polar, aprotic solvent such as sulfolane is selected to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAᵣ reaction, thereby accelerating the process.[3]
-
Base: A mild base like potassium fluoride (KF) or cesium fluoride (CsF) is employed.[3] The fluoride ion acts as a base to deprotonate the phenol, generating the nucleophilic phenoxide in situ. Furthermore, KF can act as a phase-transfer catalyst and its high lattice energy with the displaced fluoride ion drives the reaction forward.
-
Temperature: The reaction is typically conducted at elevated temperatures (e.g., 185-210°C) to overcome the activation energy of the aromatic substitution.[3]
Caption: General synthesis pathway for 5-Phenoxyisobenzofuran-1,3-dione.
Section 3: Physicochemical Properties
The physical and chemical properties of 5-Phenoxyisobenzofuran-1,3-dione are summarized below. These data are critical for handling, storage, and reaction setup.
| Property | Value | Source(s) |
| CAS Number | 21345-01-7 | [1] |
| Molecular Formula | C₁₄H₈O₄ | [1] |
| Molecular Weight | 240.21 g/mol | [1] |
| Appearance | Solid | [4] |
| Melting Point | 112-113 °C | [1] |
| Density | 1.387 g/cm³ | [1] |
| Storage Temperature | Inert gas (Nitrogen/Argon) at 2-8°C | [1][5] |
Section 4: Spectroscopic and Analytical Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by the characteristic stretches of the cyclic anhydride. Two strong carbonyl (C=O) stretching bands are expected in the region of 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹ . The presence of two bands is a hallmark of cyclic anhydrides due to symmetric and asymmetric stretching modes. Additionally, a C-O-C (ether) stretching band should be visible around 1250-1200 cm⁻¹ .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals exclusively in the aromatic region (approx. 7.0-8.0 ppm). The protons on the phenoxy group and the phthalic anhydride core will exhibit complex splitting patterns (doublets, triplets, multiplets) due to coupling. Integration of these signals should correspond to the 8 aromatic protons.
-
¹³C NMR: The carbon NMR spectrum will be characterized by several signals in the aromatic region (approx. 110-160 ppm). Most notably, two distinct carbonyl carbon signals for the anhydride group are expected at the downfield end of the spectrum (approx. 160-170 ppm).
-
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z = 240.21.
Section 5: Chemical Reactivity
The reactivity of 5-Phenoxyisobenzofuran-1,3-dione is governed by the electrophilic nature of the carbonyl carbons in the anhydride ring. The anhydride is susceptible to nucleophilic acyl substitution, leading to a ring-opening reaction. This is the key transformation that makes it a valuable synthetic precursor.
Caption: Nucleophilic ring-opening of the anhydride moiety.
-
Reaction with Amines: Primary and secondary amines readily react with the anhydride, typically at room temperature or with gentle heating, to form a phthalamic acid derivative (an amide-carboxylic acid). This reaction is fundamental in the synthesis of phthalimides, which can be formed upon subsequent dehydration.
-
Reaction with Alcohols: In the presence of a catalyst (e.g., an acid or base), alcohols will react to form the corresponding mono-ester, another ring-opened product. This reaction is often slower than aminolysis.
This predictable reactivity allows chemists to introduce the phenoxy-phthaloyl moiety into a target molecule, which can then be further modified.
Section 6: Applications in Drug Development
5-Phenoxyisobenzofuran-1,3-dione is a crucial intermediate in the synthesis of advanced pharmaceutical compounds.[2] Its most notable application is as a key building block for Roxadustat , a drug used to treat anemia in patients with chronic kidney disease.[6] Roxadustat is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, and its synthesis often involves intermediates derived from 5-Phenoxyisobenzofuran-1,3-dione or its related lactone, 5-phenoxyisobenzofuran-1(3H)-one.[6][7] The phenoxy group in the intermediate is a critical structural element that is retained in the final drug molecule.
Section 7: Safety and Handling
As with any laboratory chemical, proper safety protocols must be followed when handling 5-Phenoxyisobenzofuran-1,3-dione.
-
GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).[1][8]
-
Hazard Statements:
-
Precautionary Statements:
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C is recommended).[1][5]
Section 8: Experimental Protocols
The following protocol is a representative method for the synthesis of 5-Phenoxyisobenzofuran-1,3-dione, adapted from established patent literature.[3]
Objective: To synthesize 5-Phenoxyisobenzofuran-1,3-dione from 4-fluorophthalic anhydride and phenol.
Materials:
-
4-Fluorophthalic anhydride (1 equivalent)
-
Phenol (1.1 equivalents)
-
Potassium fluoride (KF), anhydrous (0.5 equivalents)
-
Sulfolane (solvent)
-
Acetic anhydride (for potential purification/dehydration of product)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Toluene or other suitable recrystallization solvent
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Thermometer/thermocouple
-
Heating mantle
-
Condenser
-
Buchner funnel and filter flask
Workflow Diagram:
Caption: Step-by-step workflow for synthesis and purification.
Procedure:
-
Reaction Setup: In a clean, dry three-neck flask equipped with a mechanical stirrer and condenser, charge phenol (1.1 eq), 4-fluorophthalic anhydride (1.0 eq), potassium fluoride (0.5 eq), and sulfolane to create a stirrable slurry.
-
Heating: Begin stirring and heat the mixture to approximately 185-205°C.[3] The rationale for this temperature is to provide sufficient thermal energy for the SNAᵣ reaction to proceed at a practical rate.
-
Reaction: Maintain the temperature with vigorous stirring for about 3 hours. The progress of the reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC/MS) to observe the consumption of reactants and formation of the product.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of cold deionized water to precipitate the crude product and dissolve the sulfolane and inorganic salts.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with deionized water to remove residual solvent and salts.
-
Purification: The crude solid may contain the di-carboxylic acid form due to hydrolysis of the anhydride. To ensure the product is in the anhydride form, it can be refluxed with acetic anhydride for 1 hour, cooled, and the resulting solid filtered.
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent, such as toluene, to obtain a white to off-white solid.
-
Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product by measuring its melting point (expected: 112-113°C) and acquiring IR and NMR spectra to confirm its identity and purity.
Section 9: References
-
5-Phenoxy-1,3-isobenzofurandione - Safety Data Sheet - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--
-
5-Phenoxyisobenzofuran-1,3-dione - Nordmann . (n.d.). Nordmann Global. --INVALID-LINK--
-
EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--
-
5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 - ChemicalBook . (2022). ChemicalBook. --INVALID-LINK--
-
Synthesis of 5-phenoxyisobenzofuran-1(3H)-one as a Key Intermedate of the Drug Roxadustat . (2020). ResearchGate. --INVALID-LINK--
-
WO2018140186A1 - A process for preparing 5-phenoxy-1(3h)isobenzofuranone . (2018). Google Patents. --INVALID-LINK--
-
5,5'-Oxybis(isobenzofuran-1,3-dione) - Polymers - Crysdot LLC . (n.d.). Crysdot LLC. --INVALID-LINK--
-
21345-01-7 | 5-Phenoxyisobenzofuran-1,3-dione | BLD Pharm . (n.d.). BLD Pharm. --INVALID-LINK--
-
Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
Chemical Safety Data Sheet MSDS / SDS - 5-Phenoxyisobenzofuran-1(3H)-one - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--
-
5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 - Sigma-Aldrich . (n.d.). Sigma-Aldrich. --INVALID-LINK--
-
955-16-8 | 5-Phenylisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific . (2009). Fisher Scientific. --INVALID-LINK--
-
Supporting Information - The Royal Society of Chemistry . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
4,4'-Oxydiphthalic anhydride synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5,5'-Oxybis(isobenzofuran-1,3-dione) | CAS#:1823-59-2 | Chemsrc . (2025). Chemsrc. --INVALID-LINK--
-
Pilot study on synthesis of 4-chlorophthalic anhydride - ResearchGate . (2025). ResearchGate. --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific . (2021). Fisher Scientific. --INVALID-LINK--
-
5-Phenoxyisobenzofuran-1,3-dione - SynHet . (n.d.). SynHet. --INVALID-LINK--
-
5-(2-Phenylethynyl)isobenzofuran-1,3-dione - PMC - NIH . (n.d.). National Institutes of Health. --INVALID-LINK--
-
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure . (n.d.). Organic Syntheses. --INVALID-LINK--
-
Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene . (2004). Google Patents. --INVALID-LINK--
-
Process for the preparation of oxydiphthalic anhydride and acyloxyphthalic anhydrides . (1991). Google Patents. --INVALID-LINK--
-
Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information . (n.d.). The Royal Society of Chemistry. --INVALID-LINK--
-
US4827000A - Process for the preparation of phenoxy phthalic anhydrides . (1989). Google Patents. --INVALID-LINK--
-
319-03-9(5-Fluoro-1,3-isobenzofurandione) Product Description - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 - ChemicalBook . (2025). ChemicalBook. --INVALID-LINK--
-
cas 27550-59-0|| where to buy 5-Hydroxy-isobenzofuran-1,3-dione - Chemenu . (n.d.). Chemenu. --INVALID-LINK--
-
Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka | Patsnap . (n.d.). Patsnap. --INVALID-LINK--
-
5-phenoxyisobenzofuran-1,3-dione - Advanced ChemBlocks . (2025). Advanced ChemBlocks Inc. --INVALID-LINK--
-
4-PHENOXYPHENYLACETIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
5-(tert-Butyl)isobenzofuran-1,3-dione | Fluorescent Dye | MedChemExpress . (n.d.). MedChemExpress. --INVALID-LINK--
-
(PDF) Convenient synthesis of new polysubstituted isoindole-1,3-dione analogue . (2025). ResearchGate. --INVALID-LINK--
-
5-(2-Phenylethynyl)isobenzofuran-1,3-dione - ResearchGate . (n.d.). ResearchGate. --INVALID-LINK--
-
ChemInform Abstract: One-Step Synthesis of Substituted Isobenzofuran-1(3H)-ones and Isobenzofuran-1,3-diones form Indane Derivatives in Subcritical Media. - ResearchGate . (2025). ResearchGate. --INVALID-LINK--
-
27550-59-0 | 5-Hydroxyisobenzofuran-1,3-dione - ChemScene . (n.d.). ChemScene. --INVALID-LINK--
-
4-PHENOXYBENZOIC ACID synthesis - ChemicalBook . (n.d.). ChemicalBook. --INVALID-LINK--
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed . (2020). National Institutes of Health. --INVALID-LINK--
-
Product Name : 3-Methylene-5-phenoxyisobenzofuran-1(3H)-one | Pharmaffiliates . (n.d.). Pharmaffiliates. --INVALID-LINK--
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central . (n.d.). National Institutes of Health. --INVALID-LINK--
References
- 1. 5-Phenoxy-1,3-isobenzofurandione | 21345-01-7 [chemicalbook.com]
- 2. 5-Phenoxyisobenzofuran-1,3-dione (21345-01-7) at Nordmann - nordmann.global [nordmann.global]
- 3. EP0308863A2 - Process for the preparation of phenoxy phthalic anhydrides - Google Patents [patents.google.com]
- 4. 5-(Phenylethynyl)isobenzofuran-1,3-dione | 119389-05-8 [sigmaaldrich.com]
- 5. 21345-01-7|5-Phenoxyisobenzofuran-1,3-dione|BLD Pharm [bldpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Phenoxyisobenzofuran-1(3H)-one | 57830-14-5 [chemicalbook.com]
- 8. 5-Phenoxyisobenzofuran-1,3-dione [synhet.com]
